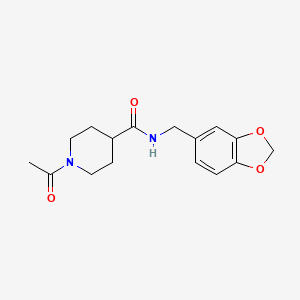
1-acetyl-N-(1,3-benzodioxol-5-ylmethyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-acetyl-N-(1,3-benzodioxol-5-ylmethyl)-4-piperidinecarboxamide, also known as ABP, is a synthetic compound that has been widely used in scientific research. It belongs to the class of benzodioxole compounds and is a potent inhibitor of the protein-protein interactions involved in various biological processes.
作用機序
1-acetyl-N-(1,3-benzodioxol-5-ylmethyl)-4-piperidinecarboxamide is a covalent inhibitor that binds to the target protein irreversibly. It forms a covalent bond with a specific amino acid residue in the target protein, which prevents the protein from interacting with its binding partners. This mechanism of action allows this compound to selectively inhibit the activity of specific proteins, which can be useful for studying their functions and roles in biological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the target protein and the biological process being studied. For example, this compound has been used to inhibit the activity of the E3 ubiquitin ligase MDM2, which can lead to the stabilization of the tumor suppressor protein p53 and the induction of apoptosis in cancer cells. This compound has also been used to study the role of specific proteins in inflammation and neurodegenerative diseases.
実験室実験の利点と制限
1-acetyl-N-(1,3-benzodioxol-5-ylmethyl)-4-piperidinecarboxamide has several advantages for lab experiments, including its high potency and selectivity, its ability to irreversibly bind to target proteins, and its availability in pure form. However, this compound also has some limitations, including its potential for off-target effects, its irreversible binding to the target protein, and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for research involving 1-acetyl-N-(1,3-benzodioxol-5-ylmethyl)-4-piperidinecarboxamide, including the identification of new target proteins, the development of more potent and selective inhibitors, and the application of this compound in drug discovery and development. This compound has the potential to be used in the development of new therapies for cancer, inflammation, and neurodegenerative diseases, and its continued use in scientific research will help to further our understanding of the complex biological processes involved in these diseases.
合成法
The synthesis of 1-acetyl-N-(1,3-benzodioxol-5-ylmethyl)-4-piperidinecarboxamide involves several steps, including the protection of the amine group, the acetylation of the piperidine ring, and the coupling of the benzodioxole moiety. The final product is obtained through deprotection and purification processes. The synthesis of this compound has been optimized to improve its yield and purity, and it is now readily available for research purposes.
科学的研究の応用
1-acetyl-N-(1,3-benzodioxol-5-ylmethyl)-4-piperidinecarboxamide has been extensively used in scientific research to study protein-protein interactions involved in various biological processes, including cancer, inflammation, and neurodegenerative diseases. This compound has been used to identify and characterize the binding partners of specific proteins, which can provide valuable insights into their functions and mechanisms of action.
特性
IUPAC Name |
1-acetyl-N-(1,3-benzodioxol-5-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-11(19)18-6-4-13(5-7-18)16(20)17-9-12-2-3-14-15(8-12)22-10-21-14/h2-3,8,13H,4-7,9-10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLOIQUTNSFDCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone](/img/structure/B5373688.png)
![N'-[1-(4-ethylphenyl)ethylidene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5373702.png)
![1-methyl-6-propyl-4-[4-(tetrahydro-2-furanylcarbonyl)-1,4-diazepan-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5373709.png)
![8-fluoro-2-{[2-(trifluoromethyl)morpholin-4-yl]methyl}quinolin-4(1H)-one](/img/structure/B5373711.png)
![4-methyl-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5373723.png)
![4-[3-(2-hydroxy-5-nitrophenyl)acryloyl]phenyl 2-furoate](/img/structure/B5373732.png)
![N-isopropyl-8-methoxy-N-[(1-methyl-1H-imidazol-2-yl)methyl]chromane-3-carboxamide](/img/structure/B5373743.png)
![4-(4-fluorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5373753.png)

![6-{2-[3-methoxy-4-(3-methylbutoxy)phenyl]vinyl}-5-nitro-2,4-pyrimidinediol](/img/structure/B5373763.png)
![N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2,3-dimethylbenzamide](/img/structure/B5373771.png)
![1-(4-hydroxy-3-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5373774.png)
![(3R*,3aR*,7aR*)-1-(6-methoxypyrimidin-4-yl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5373782.png)
![N-{2-ethoxy-5-[(ethylamino)sulfonyl]phenyl}acetamide](/img/structure/B5373785.png)